Heptadecanophenone

Description

BenchChem offers high-quality Heptadecanophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Heptadecanophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

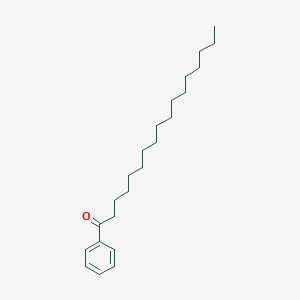

1-phenylheptadecan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-21-23(24)22-19-16-15-17-20-22/h15-17,19-20H,2-14,18,21H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUXIOSYYRVXOOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10341991 | |

| Record name | Heptadecanophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10341991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128189-46-8 | |

| Record name | Heptadecanophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10341991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Structural Analysis of Heptadecanophenone

Introduction

Heptadecanophenone, a long-chain aromatic ketone, serves as a valuable intermediate and building block in various fields of chemical synthesis, including pharmaceuticals and material science. Its structure, featuring a C17 aliphatic chain attached to a phenyl group via a carbonyl moiety, imparts unique physicochemical properties that are of significant interest to researchers. This guide provides a comprehensive overview of the primary synthetic routes to Heptadecanophenone and the analytical techniques employed for its rigorous structural elucidation. The methodologies detailed herein are grounded in established chemical principles and are designed to ensure reproducibility and high-purity outcomes.

I. Synthesis of Heptadecanophenone

The synthesis of Heptadecanophenone can be efficiently achieved through several well-established organic reactions. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. Two of the most reliable and widely employed methods are the Friedel-Crafts acylation of benzene and the reaction of a Grignard reagent with a suitable electrophile.

Friedel-Crafts Acylation: A Classic Approach

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, allowing for the introduction of an acyl group onto an aromatic ring.[1][2] In the context of Heptadecanophenone synthesis, this involves the reaction of benzene with heptadecanoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[3]

Causality of Experimental Choices:

-

Reactants: Benzene serves as the aromatic nucleophile. Heptadecanoyl chloride is the acylating agent, chosen for its reactivity and commercial availability. It can be prepared from heptadecanoic acid.

-

Catalyst: Aluminum chloride is a potent Lewis acid that coordinates with the chlorine atom of the acyl chloride, generating a highly electrophilic acylium ion.[4] This intermediate is then attacked by the electron-rich benzene ring. A stoichiometric amount of the catalyst is often required as it complexes with the product ketone.[1]

-

Solvent: An inert solvent, such as dichloromethane or carbon disulfide, is typically used to facilitate the reaction and control the temperature.

Reaction Mechanism:

The reaction proceeds via the formation of an acylium ion, which then undergoes electrophilic attack on the benzene ring to form a resonance-stabilized carbocation intermediate (the sigma complex). Subsequent deprotonation by the [AlCl₄]⁻ complex restores the aromaticity of the ring and yields Heptadecanophenone. A key advantage of Friedel-Crafts acylation is that the product ketone is less reactive than the starting arene, preventing multiple acylations.[1][5]

Sources

- 1. Friedel-Crafts Acylation [organic-chemistry.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Show how Friedel–Crafts acylation might be used to synthesize the... | Study Prep in Pearson+ [pearson.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

Heptadecanophenone: A Technical Guide for Researchers and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

Heptadecanophenone (1-phenylheptadecan-1-one) is a long-chain aromatic ketone. Despite the vast exploration of natural products, there is a notable scarcity of scientific literature detailing the natural occurrence and established biological sources of heptadecanophenone. This technical guide consolidates the current understanding of this molecule, addressing the apparent knowledge gap regarding its natural origins. The focus of this document is therefore directed towards its chemical synthesis, physicochemical properties, and prospective applications in the fields of chemical research and drug development. We will explore established synthetic methodologies for long-chain alkyl phenyl ketones that are applicable to the preparation of heptadecanophenone. Furthermore, this guide will discuss the potential biological activities and applications of heptadecanophenone by drawing parallels with structurally related long-chain ketones. This document aims to serve as a foundational resource for researchers and professionals interested in the synthesis and potential utility of this and similar long-chain ketone scaffolds.

Introduction: The Enigma of Heptadecanophenone's Natural Occurrence

Long-chain alkyl phenyl ketones are a class of organic compounds that have been identified in various natural sources and are recognized for their potential biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1] However, a comprehensive review of scientific databases and literature reveals a significant lack of information regarding the natural occurrence of heptadecanophenone. While the straight-chain alkane heptadecane is a known component of essential oils from plants such as Opuntia littoralis and Annona squamosa, the corresponding phenyl ketone has not been prominently reported.[2] Similarly, while some long-chain alkyl ketones have been identified in the ethanolic extracts of plants like Acalypha wilkesiana, specific mention of heptadecanophenone is absent.[3]

This absence of evidence suggests that heptadecanophenone may be an exceptionally rare natural product, a yet-to-be-discovered metabolite, or, more plausibly, a compound primarily accessible through chemical synthesis. For researchers in drug discovery and organic synthesis, this presents both a challenge and an opportunity. The potential for heptadecanophenone to exhibit novel biological activities, by virtue of its long alkyl chain coupled with an aromatic moiety, makes it an intriguing target for synthesis and screening. Ketones are fundamental functional groups in a vast array of natural products, pharmaceuticals, and functional materials.[4] Therefore, the development of efficient synthetic routes to access compounds like heptadecanophenone is of significant interest.[5][6]

This guide will proceed by focusing on the known and theoretical aspects of heptadecanophenone, beginning with its chemical and physical properties, followed by a detailed exploration of synthetic strategies. Finally, we will discuss potential applications and areas for future research, drawing on the known roles of similar long-chain ketones in various biological and chemical contexts.

Physicochemical and Spectroscopic Properties

Understanding the fundamental properties of heptadecanophenone is crucial for its synthesis, purification, and application. Based on available data from chemical suppliers and predictive models, the key properties are summarized below.

Table 1: Physicochemical Properties of Heptadecanophenone

| Property | Value | Source |

| Chemical Formula | C₂₃H₃₈O | [7][8] |

| Molecular Weight | 330.55 g/mol | [7][8] |

| CAS Registry Number | 128189-46-8 | |

| Appearance | White to almost white crystalline powder | |

| Melting Point | 57-60 °C | |

| Boiling Point (Predicted) | 431.8 ± 14.0 °C | [7] |

| Density (Predicted) | 0.896 ± 0.06 g/cm³ | [7] |

| Purity (Commercial) | >98.0% (GC) |

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, as well as signals for the long aliphatic chain. The protons on the carbon adjacent to the carbonyl group will be deshielded. The ¹³C NMR spectrum will display a distinct signal for the carbonyl carbon, typically in the range of 190-220 ppm, along with signals for the aromatic and aliphatic carbons.[9]

-

Infrared (IR) Spectroscopy : A strong absorption band corresponding to the C=O stretching vibration of the ketone group is expected in the region of 1680-1700 cm⁻¹.[10]

-

Mass Spectrometry (MS) : The mass spectrum should show a molecular ion peak corresponding to the molecular weight of heptadecanophenone. Fragmentation patterns can provide further structural information.[10][11]

Synthetic Methodologies

The synthesis of heptadecanophenone, as a long-chain alkyl phenyl ketone, can be approached through several established organic synthesis strategies. Ketones are pivotal intermediates in organic synthesis, and numerous methods for their preparation have been developed.[4][12]

Friedel-Crafts Acylation

A classic and direct method for the synthesis of aryl ketones is the Friedel-Crafts acylation. This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.

Experimental Protocol: Synthesis of Heptadecanophenone via Friedel-Crafts Acylation

-

Reactant Preparation : In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place anhydrous aluminum chloride (AlCl₃) and an inert solvent such as dichloromethane or benzene.

-

Acyl Chloride Formation (if starting from the carboxylic acid) : Heptadecanoyl chloride can be prepared by reacting heptadecanoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

-

Acylation Reaction : Cool the suspension of aluminum chloride in the solvent to 0-5 °C in an ice bath. Slowly add a solution of heptadecanoyl chloride in the same solvent from the dropping funnel. After the addition of the acyl chloride, add benzene dropwise to the reaction mixture.

-

Reaction Progression : Allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Work-up : Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction and Purification : Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Caption: Friedel-Crafts acylation for heptadecanophenone synthesis.

Grignard Reaction followed by Oxidation

An alternative approach involves the reaction of a Grignard reagent with an appropriate aldehyde, followed by oxidation of the resulting secondary alcohol.

Experimental Workflow

-

Grignard Reagent Formation : Prepare hexadecylmagnesium bromide by reacting 1-bromohexadecane with magnesium turnings in anhydrous diethyl ether or THF.

-

Reaction with Benzaldehyde : Add benzaldehyde dropwise to the freshly prepared Grignard reagent at low temperature.

-

Hydrolysis : Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extraction : Extract the product with an organic solvent, wash, dry, and concentrate.

-

Oxidation : Oxidize the resulting 1-phenyl-1-heptadecanol to heptadecanophenone using an oxidizing agent such as pyridinium chlorochromate (PCC) or by Swern oxidation.

-

Purification : Purify the final product by column chromatography.

Caption: Grignard reaction followed by oxidation workflow.

Potential Applications and Future Research Directions

While specific biological activities of heptadecanophenone have not been extensively reported, the broader class of long-chain ketones and their derivatives are known to possess interesting biological properties.[1] This suggests that heptadecanophenone could be a valuable scaffold for further investigation in several areas.

Drug Discovery and Development

-

Antimicrobial and Antifungal Agents : The long lipophilic alkyl chain of heptadecanophenone could facilitate its interaction with and disruption of microbial cell membranes. Further studies to evaluate its efficacy against a panel of pathogenic bacteria and fungi are warranted.

-

Anti-inflammatory and Analgesic Properties : Phenyl alkyl ketones have been traditionally used for their anti-inflammatory and analgesic effects.[1] Investigating the potential of heptadecanophenone to modulate inflammatory pathways could lead to the development of new therapeutic agents.

-

Ketone Body Metabolism and Signaling : Ketone bodies play significant roles in cellular metabolism and signaling.[13][14][15] While heptadecanophenone is not a physiological ketone body, its structural features might allow it to interact with pathways regulated by ketones. Research into its effects on metabolic and signaling pathways could uncover novel biological functions.

Organic Synthesis and Material Science

-

Synthetic Intermediate : Heptadecanophenone can serve as a versatile building block in organic synthesis for the construction of more complex molecules.[5][6] The ketone functionality can be readily transformed into other functional groups, and the long alkyl chain can be modified to tune the physicochemical properties of the resulting compounds.

-

Fuel Precursors : Long-chain ketones can be hydrogenated to produce long-chain alkanes, which are suitable for use as biofuels.[16] The synthesis of heptadecanophenone and its subsequent reduction could be explored as a potential route to sustainable fuels.

Conclusion

Heptadecanophenone represents a molecule of interest at the intersection of synthetic chemistry and potential biological applications. The current lack of information regarding its natural occurrence underscores the vastness of the chemical space in nature that remains to be explored. However, the established synthetic routes for long-chain alkyl phenyl ketones provide a clear path for the laboratory-scale production of heptadecanophenone, enabling its further study.

For researchers and drug development professionals, heptadecanophenone offers a promising scaffold for the design and synthesis of novel compounds with potential therapeutic activities. Future research should focus on the efficient and scalable synthesis of this molecule, a thorough investigation of its biological properties through in vitro and in vivo screening, and its exploration as a versatile intermediate in organic synthesis. This technical guide provides a foundational overview to stimulate and support these future endeavors.

References

- RU2214389C2 - Method for preparing 1-phenyl-1-(alkyl)phenyl- acetones - Google Patents.

-

Ingredient: Phenyl alkyl ketones - Caring Sunshine. Available from: [Link]

-

Organic synthesis provides opportunities to transform drug discovery - Astex Pharmaceuticals. Available from: [Link]

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 - YouTube. Available from: [Link]

-

Long-chain alkyl acids, esters, ketones and alcohols identified from... - ResearchGate. Available from: [Link]

- CN102267887A - Synthesis process for 1-hydroxycyclohexyl phenyl ketone - Google Patents.

-

NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. Available from: [Link]

-

Organic synthesis provides opportunities to transform drug discovery - PubMed. Available from: [Link]

-

Biochemistry, Ketone Metabolism - StatPearls - NCBI Bookshelf - NIH. Available from: [Link]

-

Ketones from aldehydes via alkyl C(sp3)−H functionalization under photoredox cooperative NHC/palladium catalysis - NIH. Available from: [Link]

-

One-pot Preparation of ( S )- N -[( S )-1-Hydroxy-4-methyl-1,1-diphenylpentan-2-yl]pyrrolidine-2-carboxamide from L-Proline - ResearchGate. Available from: [Link]

-

CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Available from: [Link]

-

Metabolic and Signaling Roles of Ketone Bodies in Health and Disease - ResearchGate. Available from: [Link]

-

Heptadecane | C17H36 | CID 12398 - PubChem - NIH. Available from: [Link]

-

Ketone bodies as signaling metabolites - PMC - PubMed Central. Available from: [Link]

-

H-NMR, IR, Mass Spec & Multispec (Live Recording) Organic Chemistry Pre-Finals Review - YouTube. Available from: [Link]

- CN103159677A - 1-phenyl-1, 2, 3, 4-tetrahydroisoquinoline preparation method - Google Patents.

-

Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps. Available from: [Link]

-

Ketone Body Synthesis - YouTube. Available from: [Link]

- CN1359892A - Process for preparing 1-hydroxycyclohexyl phenylketone - Google Patents.

-

α-Alkylation of Aliphatic Ketones with Alcohols: Base Type as an Influential Descriptor. Available from: [Link]

-

Transition Metal- and Catalyst-Free Acylation of Alkyl Halides Using α-Hydroxyketones as Acyl Anion Equivalents | Organic Letters - ACS Publications. Available from: [Link]

-

Determination of ketone bodies in biological samples via rapid UPLC-MS/MS | Request PDF. Available from: [Link]

Sources

- 1. caringsunshine.com [caringsunshine.com]

- 2. Heptadecane | C17H36 | CID 12398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ketones from aldehydes via alkyl C(sp3)−H functionalization under photoredox cooperative NHC/palladium catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. astx.com [astx.com]

- 6. Organic synthesis provides opportunities to transform drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-HEPTADECANOPHENONE | 128189-46-8 [chemicalbook.com]

- 8. 128189-46-8 CAS MSDS (N-HEPTADECANOPHENONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Biochemistry, Ketone Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Ketone bodies as signaling metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Heptadecanophenone: A Technical Guide to Unraveling its Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Heptadecanophenone, a long-chain aromatic ketone, represents a largely unexplored molecule within the vast landscape of chemical compounds. While direct research into its biological activities is nascent, its structural characteristics suggest a potential for engaging with various physiological pathways. This technical guide serves as a comprehensive resource for researchers and drug development professionals interested in investigating the pharmacological potential of Heptadecanophenone. Acknowledging the current scarcity of specific data, this document provides a framework for systematic investigation, detailing robust experimental protocols to elucidate its cytotoxic, anti-inflammatory, antimicrobial, and antioxidant properties. By offering a structured approach to research, this guide aims to catalyze the exploration of Heptadecanophenone and its potential contribution to therapeutic innovation.

Introduction and Current Landscape

Heptadecanophenone, also known as 1-phenyl-1-heptadecanone, is an organic compound with a 17-carbon aliphatic chain attached to a phenyl ketone group. A survey of the current scientific literature reveals a significant knowledge gap regarding the specific biological functions and activities of this molecule. While related compounds, such as other long-chain ketones and benzophenones, have been investigated for various therapeutic properties, Heptadecanophenone itself remains a frontier for discovery.

This guide is predicated on the principle of informed scientific inquiry. In the absence of direct evidence, we turn to established methodologies and the understanding of structure-activity relationships to propose a rational and efficient path for the investigation of Heptadecanophenone. The subsequent sections will delve into its chemical properties, potential biological activities based on structural analogs, and detailed protocols for its comprehensive evaluation.

Chemical Properties and Synthesis

Table 1: Physicochemical Properties of Heptadecanophenone

| Property | Value | Source |

| Molecular Formula | C₂₃H₃₈O | PubChem |

| Molecular Weight | 330.5 g/mol | PubChem |

| Appearance | White to off-white solid | --- |

| Melting Point | 57-60 °C | --- |

| Solubility | Soluble in organic solvents (e.g., ethanol, DMSO); Insoluble in water | --- |

The synthesis of Heptadecanophenone can be achieved through various established organic chemistry reactions. A common method involves the Friedel-Crafts acylation of benzene with heptadecanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The purity of the synthesized compound is critical for accurate biological assessment and should be confirmed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Postulated Biological Activities and Mechanistic Hypotheses

Based on the activities of structurally related molecules, several potential biological functions of Heptadecanophenone can be hypothesized. These hypotheses provide a foundation for designing a comprehensive research program.

Cytotoxic and Anti-Cancer Potential

Many benzophenone derivatives have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanism often involves the induction of apoptosis through the generation of reactive oxygen species (ROS) or by interfering with key signaling pathways involved in cell proliferation and survival. It is hypothesized that the long aliphatic chain of Heptadecanophenone could facilitate its intercalation into cellular membranes, potentially disrupting membrane integrity and initiating apoptotic cascades.

Caption: Workflow for in vitro cytotoxicity assessment of Heptadecanophenone.

Anti-Inflammatory Activity Assay

Objective: To evaluate the potential of Heptadecanophenone to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Cell Line: RAW 264.7 murine macrophage cell line.

Protocol: Measurement of Nitric Oxide (NO) and Cytokines

-

Cell Seeding and Treatment: Seed RAW 264.7 cells in a 24-well plate. Pre-treat the cells with various concentrations of Heptadecanophenone for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

-

Nitric Oxide Measurement (Griess Assay):

-

Collect the cell culture supernatant.

-

Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.

-

Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to quantify NO production.

-

-

Cytokine Measurement (ELISA):

-

Use commercially available ELISA kits to measure the concentrations of TNF-α and IL-6 in the cell culture supernatant according to the manufacturer's instructions.

-

-

Data Analysis: Compare the levels of NO, TNF-α, and IL-6 in Heptadecanophenone-treated cells to the LPS-stimulated control.

Antimicrobial Activity Testing

Objective: To determine the minimum inhibitory concentration (MIC) of Heptadecanophenone against a panel of bacteria and fungi.

Microorganisms:

-

Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis

-

Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa

-

Fungus: Candida albicans

Protocol: Broth Microdilution Method

-

Preparation of Inoculum: Prepare a standardized inoculum of each microorganism in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Serial Dilution: Serially dilute Heptadecanophenone in the broth in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plates at the optimal temperature for each microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of Heptadecanophenone that visibly inhibits microbial growth.

Antioxidant Capacity Assessment

Objective: To evaluate the free radical scavenging activity and the potential to induce cellular antioxidant responses.

Protocols:

-

DPPH Radical Scavenging Assay (Chemical Assay):

-

Mix different concentrations of Heptadecanophenone with a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).

-

Measure the decrease in absorbance at 517 nm after a 30-minute incubation in the dark. Ascorbic acid can be used as a positive control.

-

-

Cellular Antioxidant Activity (CAA) Assay:

-

Use a cell-based assay, such as the CAA assay with HepG2 cells, to measure the ability of Heptadecanophenone to prevent intracellular ROS formation induced by an oxidizing agent (e.g., AAPH).

-

Future Directions and Drug Development Considerations

Should initial in vitro studies reveal promising activity, the subsequent steps in the drug development pipeline would involve:

-

Lead Optimization: Synthesis and evaluation of Heptadecanophenone analogs to improve potency and selectivity.

-

In Vivo Efficacy Studies: Testing the lead compounds in animal models of the relevant diseases (e.g., xenograft models for cancer, inflammatory models).

-

Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion (ADME), and toxicity of the lead compounds.

Drug Development Pipeline for Heptadecanophenone

Caption: A simplified drug development pipeline for Heptadecanophenone.

Conclusion

Heptadecanophenone stands as a molecule of untapped potential. While direct biological data is currently lacking, its chemical structure provides a compelling rationale for the investigation of its cytotoxic, anti-inflammatory, antimicrobial, and antioxidant properties. This technical guide offers a structured and scientifically rigorous framework for initiating such an investigation. By following the detailed protocols and conceptual pathways outlined herein, researchers can systematically unravel the biological functions of Heptadecanophenone and determine its potential as a novel therapeutic agent. The journey from an uncharacterized molecule to a potential drug is long and challenging, but it begins with the foundational research proposed in this guide.

References

- Note: As specific studies on the biological activities of Heptadecanophenone are limited, the following references provide context on the activities of related compounds and the methodologies described.

-

da Silva, G. N., et al. (2019). Synthesis and biological evaluation of chalcone analogues with novel dual antioxidant mechanisms as potential anti-ischemic stroke agents. European Journal of Medicinal Chemistry, 166, 256-270. [Link]

-

Saeed, S., et al. (2010). Synthesis and biological evaluation of chalcones and their derived pyrazoles as lipoxygenase, and α-glucosidase inhibitors. Bioorganic & Medicinal Chemistry, 18(13), 4754-4761.

-

Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.

-

Green, L. C., et al. (1982). Analysis of nitrate, nitrite, and [¹⁵N]nitrate in biological fluids. Analytical Biochemistry, 126(1), 131-138.

-

Wolfe, K. L., & Liu, R. H. (2007). Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements. Journal of Agricultural and Food Chemistry, 55(22), 8896-8907.

-

Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11. Wayne, PA: Clinical and Laboratory Standards Institute.

An In-Depth Technical Guide on the Biological Mechanisms of Heptadecanophenone

A Note on the Current State of Research: As of early 2026, the scientific literature contains a notable scarcity of specific research focused on the biological mechanism of action of heptadecanophenone. While the broader class of phenyl ketone derivatives has been investigated for various pharmacological activities, heptadecanophenone itself remains largely uncharacterized.[1][2]

Therefore, this guide is presented as a prospective framework for researchers and drug development professionals. It synthesizes established knowledge on related phenyl ketone structures to propose a hypothetical mechanism of action and outlines the rigorous experimental methodologies required to validate such hypotheses. This document serves as a strategic blueprint for initiating a research program aimed at elucidating the biological role of heptadecanophenone.

Introduction to Heptadecanophenone: An Uncharacterized Phenyl Ketone

Heptadecanophenone, also known as 1-phenyl-1-heptadecanone, is an aromatic ketone characterized by a C17 aliphatic chain attached to a benzoyl group. Its structure suggests potential for membrane interaction and engagement with hydrophobic binding pockets within various protein targets. Phenyl ketone derivatives, as a class, are recognized for a wide array of pharmacological effects, including anti-inflammatory, antioxidant, hepatoprotective, and anticancer activities.[1][2] The specific contribution of the long aliphatic chain of heptadecanophenone to target binding and cellular activity is a key area for future investigation.

Chemical Structure:

-

IUPAC Name: 1-phenylheptadecan-1-one

-

Molecular Formula: C₂₃H₃₈O

-

Key Features: A polar carbonyl group, a nonpolar phenyl ring, and a long, nonpolar C16 alkyl chain.

A Hypothetical Mechanism of Action: Inhibition of Pro-Inflammatory Kinase Signaling

Based on the activities of structurally related phenyl ketones, a primary hypothesis is that heptadecanophenone may function as an inhibitor of key signaling kinases involved in inflammatory and oncogenic pathways. Its long aliphatic tail could serve as an anchor within a hydrophobic pocket of an enzyme's active site or an allosteric site, potentially conferring high affinity and specificity.

A plausible target class includes the Mitogen-Activated Protein Kinase (MAPK) family (e.g., p38, JNK) or the PI3K/Akt pathway , which are frequently dysregulated in inflammatory diseases and cancer.[3] Inhibition of these pathways would lead to a reduction in the production of pro-inflammatory cytokines and a decrease in cell proliferation and survival signals.

Proposed Signaling Pathway Inhibition

The following diagram illustrates a hypothetical model where heptadecanophenone acts as an inhibitor of a generic upstream kinase (e.g., a MAP3K), preventing the subsequent phosphorylation cascade that leads to the activation of transcription factors like AP-1 and NF-κB.

Caption: Hypothetical inhibition of a pro-inflammatory kinase cascade by heptadecanophenone.

Cellular and Physiological Effects (Hypothesized)

The proposed mechanism of kinase inhibition would translate into measurable cellular and physiological outcomes:

-

Anti-Inflammatory Effects: Reduced secretion of cytokines such as TNF-α, IL-6, and IL-1β from immune cells (e.g., macrophages) stimulated with lipopolysaccharide (LPS).

-

Antiproliferative Activity: Induction of cell cycle arrest, likely at the G1/S checkpoint, and apoptosis in cancer cell lines where the targeted kinase pathway is constitutively active.[4]

-

Modulation of Gene Expression: Downregulation of genes controlled by transcription factors like AP-1 and NF-κB.

Experimental Validation: A Phased Approach

To rigorously test this hypothesis, a multi-stage experimental plan is necessary. The causality behind this workflow is to first establish a general biological effect (cytotoxicity), then identify the molecular target (kinase inhibition), and finally confirm the mechanism in a cellular context (pathway analysis).

Experimental Workflow Diagram

Caption: Phased experimental workflow for validating the mechanism of action.

Illustrative Quantitative Data

The following table represents the type of data that would be generated during the experimental validation phases.

| Assay Type | Target/Cell Line | Metric | Hypothetical Value | Rationale |

| Cell Viability | HT-29 Colon Cancer Cells | IC₅₀ | 15 µM | To determine the concentration for mechanistic studies. |

| Kinase Inhibition | p38α Kinase | IC₅₀ | 850 nM | To quantify direct inhibitory potency against a specific enzyme. |

| Cytokine Release | LPS-stimulated RAW 264.7 | IC₅₀ (TNF-α) | 2.5 µM | To measure functional anti-inflammatory effect in a relevant cell model. |

Detailed Experimental Protocol: In Vitro p38α Kinase Inhibition Assay

This protocol describes a common, self-validating method to determine the direct inhibitory effect of a compound on a purified enzyme. The use of a positive control (a known inhibitor) and a negative control (vehicle) ensures the assay is performing correctly.

Objective: To determine the IC₅₀ value of heptadecanophenone against purified human p38α kinase.

Materials:

-

Recombinant human p38α kinase (active)

-

Biotinylated ATF2 substrate peptide

-

ATP (Adenosine triphosphate)

-

Heptadecanophenone (stock solution in DMSO)

-

SB203580 (positive control inhibitor)

-

Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

384-well assay plates

-

HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents

Methodology:

-

Compound Preparation: Perform a serial dilution of heptadecanophenone in DMSO, followed by a dilution into the kinase buffer to achieve the final assay concentrations (e.g., ranging from 100 µM to 1 nM). Prepare equivalent dilutions for the positive control (SB203580) and a vehicle control (DMSO only).

-

Enzyme-Inhibitor Pre-incubation: Add 5 µL of the diluted compound, control, or vehicle to the wells of a 384-well plate.

-

Add 5 µL of diluted p38α kinase solution to each well.

-

Gently mix and incubate the plate at room temperature for 20 minutes to allow for compound binding to the enzyme.

-

Reaction Initiation: Add 10 µL of a substrate/ATP mix (containing biotinylated ATF2 and ATP at its Km concentration) to all wells to start the kinase reaction.

-

Reaction Incubation: Incubate the plate at 30°C for 60 minutes.

-

Reaction Termination & Detection: Add 10 µL of HTRF stop/detection buffer. This buffer contains EDTA to chelate Mg²⁺ and stop the reaction, along with fluorophore-conjugated antibodies that detect the phosphorylated substrate.

-

Signal Reading: Incubate for a further 60 minutes at room temperature to allow the detection signal to stabilize. Read the plate on an HTRF-compatible plate reader.

-

Data Analysis: Convert the fluorescence ratio to percent inhibition relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

References

-

Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD via Modulating Oxidoreductase Activity. Oxidative Medicine and Cellular Longevity. [Link][1][2]

-

The HER Signaling Pathway. Genentech BioOncology (YouTube). [Link][3]

-

(-)-Epigallocatechin gallate and polyphenon E inhibit growth and activation of the epidermal growth factor receptor and human epidermal growth factor receptor-2 signaling pathways in human colon cancer cells. Clinical Cancer Research. [Link][4]

Sources

- 1. Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD via Modulating Oxidoreductase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scienceopen.com [scienceopen.com]

- 3. youtube.com [youtube.com]

- 4. (-)-Epigallocatechin gallate and polyphenon E inhibit growth and activation of the epidermal growth factor receptor and human epidermal growth factor receptor-2 signaling pathways in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Historical and Early Research of Heptadecanophenone

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Dawn of Long-Chain Aryl Ketones

In the landscape of early organic chemistry, the synthesis and characterization of long-chain aliphatic-aromatic ketones, such as Heptadecanophenone, represented a significant step in understanding the reactivity of aromatic compounds and the construction of complex molecular architectures. While not possessing the immediate biological intrigue of alkaloids or the vibrant hues of synthetic dyes that dominated late 19th and early 20th-century research, these molecules were crucial in establishing fundamental synthetic methodologies. Heptadecanophenone, with its 17-carbon aliphatic tail attached to a phenyl group, served as a model compound for exploring the scope and limitations of newly discovered reactions that could forge carbon-carbon bonds with aromatic systems. Its study was intrinsically linked to the broader investigation of fatty acids and their derivatives, providing a chemical bridge between the worlds of natural products and synthetic aromatic chemistry. Early research into Heptadecanophenone and its homologs was driven by a desire to systematically understand the influence of long alkyl chains on the physical and chemical properties of aromatic ketones.

Pioneering Synthetic Approaches: The Friedel-Crafts Acylation

The primary route for the synthesis of Heptadecanophenone and other long-chain aryl ketones in the early era of organic chemistry was the Friedel-Crafts acylation . Discovered by Charles Friedel and James Crafts in 1877, this powerful reaction allowed for the direct attachment of an acyl group to an aromatic ring, a foundational transformation in synthetic organic chemistry.[1][2]

The general mechanism involves the activation of an acyl halide or anhydride with a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to generate a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring, followed by deprotonation to restore aromaticity and yield the corresponding aryl ketone.

Conceptual Workflow of Friedel-Crafts Acylation for Heptadecanophenone

Caption: Early synthetic route to Heptadecanophenone via Friedel-Crafts acylation.

Early Experimental Protocol: A Reconstruction

Based on the practices of the late 19th and early 20th centuries, a typical synthesis of Heptadecanophenone, also known as stearophenone, would have proceeded as follows. It is important to note that the reaction would have been conducted with less sophisticated equipment and analytical techniques than are available today.

Materials:

-

Benzene (anhydrous)

-

Heptadecanoyl chloride (Stearoyl chloride)

-

Anhydrous aluminum chloride

Procedure:

-

A solution of heptadecanoyl chloride in an excess of dry benzene would be prepared in a flask fitted with a reflux condenser.

-

Anhydrous aluminum chloride would be added portion-wise to the stirred solution. The reaction is exothermic, and early chemists would have likely controlled the temperature by cooling the flask in an ice or water bath.

-

The reaction mixture would be stirred and gently heated for several hours to ensure complete reaction. The evolution of hydrogen chloride gas would be a key indicator of the reaction's progress.

-

Upon completion, the reaction mixture would be cooled and then carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex of the ketone product.

-

The benzene layer would be separated, washed with water, a dilute solution of sodium bicarbonate to remove any remaining acid, and then again with water.

-

The benzene would be removed by distillation, a common purification technique of the era.

-

The crude Heptadecanophenone would then be purified by recrystallization, likely from ethanol.

Early Characterization and Physical Properties

In the absence of modern spectroscopic techniques like NMR and mass spectrometry, early characterization of newly synthesized compounds relied heavily on physical constants and the formation of derivatives.

An early report in the Journal of the Chemical Society describes phenyl heptadecyl ketone (stearophenone) as crystallizing from alcohol in "snow-white leaflets" with a melting point of 59°C . The compound was further characterized by its distillation at 250-270°C under a reduced pressure of 18 mm Hg.

To confirm the identity of the ketone, early chemists would often prepare a derivative with a distinct melting point. For Heptadecanophenone, the oxime derivative was prepared, which was reported to crystallize from the same solvent in "small leaves" with a melting point of 53°C . The formation of this oxime and its consistent melting point would have served as crucial evidence for the structure of the parent ketone.

A related compound, paraxylyl heptadecyl ketone , was also synthesized and reported to have a melting point of 68-69°C, with its oxime melting at 75°C. This demonstrates the systematic approach of early researchers in understanding how small structural changes influence the physical properties of these long-chain ketones.

| Compound | Reported Melting Point (°C) | Oxime Derivative Melting Point (°C) |

| Phenyl heptadecyl ketone (Heptadecanophenone) | 59 | 53 |

| Paraxylyl heptadecyl ketone | 68-69 | 75 |

Alternative and Subsequent Synthetic Strategies

While Friedel-Crafts acylation was the cornerstone of early aryl ketone synthesis, other methods were also being developed that could, in principle, be applied to the synthesis of Heptadecanophenone.

Grignard Reagents

The discovery of Grignard reagents by Victor Grignard in 1900 provided a powerful tool for carbon-carbon bond formation. While the reaction of a Grignard reagent with an acyl chloride to produce a ketone can be complicated by the further reaction to form a tertiary alcohol, this method offered an alternative pathway.

Organocadmium Reagents

The use of organocadmium reagents, developed later, offered a more controlled synthesis of ketones from acyl chlorides, as they are generally less reactive than Grignard reagents and do not typically react further with the ketone product.

Early Investigations into Properties and Applications

The primary focus of early research on Heptadecanophenone was on its synthesis and fundamental characterization. There is limited evidence of extensive investigation into its biological activity or specific applications during this period. The first synthetic drugs were emerging from the dye industry, and the focus was often on smaller, more water-soluble molecules. Long-chain aliphatic compounds were more commonly of interest for their physical properties, such as their use as lubricants, waxes, and in the burgeoning field of polymer science.

More contemporary research has found applications for Heptadecanophenone and other long-chain ketones in areas such as thermochromic systems, where they can act as solvents that influence the color-changing properties of dyes.

Conclusion: A Foundation for Modern Synthesis

The historical and early research on Heptadecanophenone, while not as voluminous as that for more biologically active or commercially significant compounds of the era, played a vital role in the development of synthetic organic chemistry. The successful application of the Friedel-Crafts acylation to long-chain aliphatic acyl chlorides demonstrated the robustness of this reaction and provided a reliable method for the preparation of a wide range of aryl ketones. The meticulous characterization of Heptadecanophenone and its derivatives through melting point determination and the formation of oximes exemplifies the rigorous experimental approach of early organic chemists. This foundational work laid the groundwork for the synthesis of more complex molecules and continues to be a cornerstone of organic synthesis education and practice.

References

- Transition Metal- and Catalyst-Free Acylation of Alkyl Halides Using α-Hydroxyketones as Acyl Anion Equivalents. Organic Letters. (2026).

- Reversible thermochromic and photochromic ink pens and markers.

- Synthesis of octahydrophenanthrene derivatives. Journal of the Chemical Society (Resumed). (1933).

- Synthesis of long-chain ketones and aldehydes.

- Facile synthesis of functionalized quinolinones in a green reaction medium and their photophysical properties. Organic & Biomolecular Chemistry. (2025).

- Correlation between retention indices and quantum-chemical descriptors of ketones and aldehydes on stationary phases of different polarity.

- Synthesis of compounds related to gibberellic acid. Part I. (±)-Gibberone. Journal of the Chemical Society (Resumed). (1963).

- #91 Development of novel synthetic methodologies from aryl ketones and its application in API's synthesis. Journal of Pharmaceutical Chemistry. (2022).

- Transition Metal- and Catalyst-Free Acylation of Alkyl Halides Using α-Hydroxyketones as Acyl Anion Equivalents. American Chemical Society. (2026).

- Experiments on the synthesis of substances related to the sterols. Part XX. Preparation of two tricyclic ketones. Journal of the Chemical Society (Resumed). (1938).

- Irreversible heat-sensitive composition.

- Proceedings of the Royal Irish Academy. Internet Archive. (n.d.).

- Journal of the Chemical Society, Abstracts v.66-96. Internet Archive. (n.d.).

- Friedel-Crafts Alkyl

- Dakin-West synthesis of beta-aryl ketones. PubMed. (n.d.).

- α-Alkylation of Aliphatic Ketones with Alcohols: Base Type as an Influential Descriptor.

- Dakin—West Synthesis of β-Aryl Ketones.

- Friedel-Crafts acyl

- Dakin−West Synthesis of β-Aryl Ketones.

- Aromatic Aldehydes and Ketones - Preparation and Properties. Online Chemistry notes. (2022).

- Friedel–Crafts Acyl

- Synthetic process of cyclopentyl phenyl ketone.

- CYCLOHEXYL PHENYL KETONE DERIVATIVES, PROCESS FOR THEIR PREPARATION AND THEIR USE AS SYNTHESIS INTERMEDIATES.

- Cas 123-95-5,n-Butyl stear

- Photochemistry : Volume 29. VDOC.PUB. (n.d.).

Sources

The Emerging Potential of Long-Chain Alkylphenone Derivatives: A Technical Guide to Heptadecanophenone Analogs

Abstract

This technical guide provides an in-depth exploration of heptadecanophenone, a long-chain alkylphenone, and its potential derivatives as a promising class of bioactive molecules. While direct research on heptadecanophenone derivatives is nascent, this document synthesizes current knowledge on analogous long-chain lipophilic compounds to forecast their synthesis, mechanisms of action, and potential applications in drug discovery and material science. We will delve into the synthetic pathways for creating novel heptadecanophenone analogs, with a particular focus on modifications aimed at enhancing antimicrobial and anticancer activities. The critical role of the long alkyl chain in mediating biological effects, primarily through membrane interaction, will be a central theme. This guide is intended for researchers, scientists, and professionals in drug development, offering a scientifically grounded framework for exploring this untapped area of medicinal chemistry.

Introduction: The Significance of Lipophilicity in Drug Design

The physicochemical properties of a molecule are paramount to its biological activity. Among these, lipophilicity, the affinity of a molecule for a lipid environment, plays a crucial role in drug absorption, distribution, metabolism, excretion, and toxicity (ADMET). The incorporation of long alkyl chains into a molecular scaffold is a common strategy to modulate lipophilicity and thereby enhance therapeutic efficacy. Heptadecanophenone (1-phenylheptadecan-1-one), with its 17-carbon aliphatic tail, represents an intriguing, yet underexplored, platform for the design of novel bioactive compounds. The substantial lipophilicity conferred by the heptadecyl chain suggests a strong potential for membrane interaction, a key mechanism in various antimicrobial and anticancer agents. This guide will explore the synthesis of heptadecanophenone derivatives and extrapolate their potential applications based on the established principles of medicinal chemistry and the known activities of similar long-chain molecules.

Synthesis of Heptadecanophenone and its Derivatives

The foundational step in exploring the potential of heptadecanophenone derivatives is the efficient synthesis of the core molecule and its subsequent modification.

Synthesis of the Heptadecanophenone Core

The most direct and widely applicable method for the synthesis of heptadecanophenone is the Friedel-Crafts acylation .[1][2] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, in this case, benzene, with an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3][4]

Experimental Protocol: Friedel-Crafts Acylation for Heptadecanophenone Synthesis

-

Preparation of Heptadecanoyl Chloride: Heptadecanoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to yield heptadecanoyl chloride. This reaction is typically performed in an inert solvent like dichloromethane (DCM) or under neat conditions, followed by distillation or removal of excess reagent under reduced pressure.

-

Acylation Reaction:

-

To a cooled (0-5 °C) suspension of anhydrous aluminum chloride in an excess of dry benzene (which serves as both reactant and solvent), heptadecanoyl chloride is added dropwise with stirring.

-

The reaction mixture is then allowed to warm to room temperature and may be heated to ensure completion (e.g., reflux at 60°C for 30 minutes to 2 hours).[5]

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, the reaction mixture is carefully poured onto crushed ice and acidified with concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization to afford pure heptadecanophenone.

-

Caption: General workflow for the synthesis of heptadecanophenone via Friedel-Crafts acylation.

Strategies for Derivatization

The heptadecanophenone scaffold can be readily modified to generate a library of derivatives with diverse functionalities. Key strategies include:

-

α-Halogenation and Nucleophilic Substitution: The ketone functionality allows for α-halogenation, followed by nucleophilic substitution to introduce various moieties such as amines, azides, or thiols.

-

Reduction of the Carbonyl Group: The ketone can be reduced to a secondary alcohol, which can then be further functionalized, for example, by esterification or etherification.

-

Condensation Reactions: The α-protons of the ketone are acidic and can participate in condensation reactions, such as the Claisen-Schmidt condensation with aromatic aldehydes to form chalcone derivatives.[6]

-

Derivatization of the Phenyl Ring: The phenyl ring can be functionalized through electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce substituents that can modulate the electronic properties and biological activity of the molecule.

Potential Applications of Heptadecanophenone Derivatives

The prominent lipophilic character of heptadecanophenone derivatives suggests their potential in applications where interaction with lipid membranes is a key determinant of activity.

Antimicrobial Agents

The disruption of microbial cell membranes is a well-established mechanism of action for many antimicrobial agents.[7] The long alkyl chain of heptadecanophenone derivatives can facilitate their insertion into the lipid bilayer of bacterial membranes, leading to membrane disorganization and cell death.[8]

Mechanism of Action: Membrane Disruption

-

Adsorption: Cationic derivatives (e.g., those containing quaternary ammonium groups) are electrostatically attracted to the negatively charged components of bacterial membranes, such as phospholipids and teichoic acids.

-

Insertion: The long, lipophilic heptadecyl chain partitions into the hydrophobic core of the lipid bilayer.

-

Disruption: The insertion of these bulky molecules disrupts the ordered structure of the membrane, leading to increased permeability, leakage of intracellular contents, and ultimately, cell lysis.[9] The length of the alkyl chain is critical, with studies on other long-chain compounds showing a correlation between chain length and the degree of membrane disruption.[8]

Sources

- 1. Friedel-Crafts Acylation [organic-chemistry.org]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. youtube.com [youtube.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of Quaternary Ammonium Chain Length on Antibacterial Bonding Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Heptadecanophenone: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of 1-Phenylheptadecan-1-one: From Synthesis to Spectroscopic Characterization and Potential Pharmaceutical Applications

Introduction

Heptadecanophenone, a long-chain aromatic ketone, represents a class of molecules with significant potential in various scientific domains, particularly in medicinal chemistry and drug development. Its unique structure, featuring a seventeen-carbon aliphatic chain attached to a phenyl ketone moiety, imparts distinct physicochemical properties that are of interest for applications ranging from synthetic building blocks to potential bioactive agents. This technical guide provides a comprehensive overview of Heptadecanophenone, detailing its chemical identity, synthesis, analytical characterization, and exploring its prospective roles in pharmaceutical research.

Part 1: Core Chemical Identity and Physicochemical Properties

A thorough understanding of the fundamental characteristics of Heptadecanophenone is paramount for its effective utilization in research and development.

Chemical Identification

-

IUPAC Nomenclature: 1-Phenylheptadecan-1-one

-

CAS Registry Number: 128189-46-8[1]

-

Molecular Formula: C₂₃H₃₈O

-

Molecular Weight: 330.55 g/mol

Physicochemical Properties

The long aliphatic chain of Heptadecanophenone significantly influences its physical properties, rendering it a lipophilic, solid compound at room temperature.

| Property | Value | Source |

| Appearance | White to almost white crystalline powder | [1] |

| Melting Point | 57.0 to 60.0 °C | [1] |

| Purity (by GC) | >98.0% | [1] |

| Solubility | Soluble in organic solvents such as dichloromethane and hexane. | Inferred from structure |

Part 2: Synthesis and Characterization

The synthesis of Heptadecanophenone can be reliably achieved through established organic chemistry methodologies, with subsequent characterization ensuring its purity and structural integrity.

Synthetic Pathway: Friedel-Crafts Acylation

The most direct and widely employed method for the synthesis of aryl ketones like Heptadecanophenone is the Friedel-Crafts acylation.[2][3][4] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride in the presence of a Lewis acid catalyst.

Diagram of the General Friedel-Crafts Acylation Workflow

Caption: General workflow for the synthesis of Heptadecanophenone via Friedel-Crafts acylation.

Experimental Protocol: Synthesis of Heptadecanophenone via Friedel-Crafts Acylation

-

Preparation of Heptadecanoyl Chloride: Heptadecanoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to yield heptadecanoyl chloride. This reaction is typically performed in an inert solvent like dichloromethane under anhydrous conditions.

-

Friedel-Crafts Acylation Reaction:

-

In a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), a suitable Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), is suspended in an excess of dry benzene, which serves as both the solvent and the aromatic substrate.

-

The mixture is cooled in an ice bath.

-

Heptadecanoyl chloride, dissolved in a minimal amount of dry benzene, is added dropwise to the cooled suspension with vigorous stirring.[5]

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated under reflux for a specified period to ensure the completion of the reaction.[5]

-

-

Work-up and Isolation:

-

The reaction mixture is cooled and then carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum chloride complex and separates the organic and aqueous layers.

-

The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

The combined organic extracts are washed sequentially with dilute hydrochloric acid, water, a saturated sodium bicarbonate solution, and finally with brine.

-

The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

-

Purification: The crude Heptadecanophenone can be purified by recrystallization from a suitable solvent system, such as ethanol or a hexane/ethyl acetate mixture, to afford the pure crystalline product.

Analytical Characterization

A suite of spectroscopic techniques is employed to confirm the identity and purity of the synthesized Heptadecanophenone.

2.2.1 Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For Heptadecanophenone, the most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration.

-

Expected Absorption: A strong, sharp peak is expected in the range of 1680-1700 cm⁻¹ for the aryl ketone carbonyl group.

2.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR:

-

Aromatic Protons: Signals corresponding to the protons on the phenyl ring are expected in the downfield region, typically between δ 7.2 and 8.0 ppm.

-

α-Methylene Protons: The two protons on the carbon adjacent to the carbonyl group will be deshielded and are expected to appear as a triplet around δ 2.9-3.1 ppm.

-

Aliphatic Protons: The numerous methylene protons of the long alkyl chain will give rise to a complex multiplet in the upfield region, around δ 1.2-1.7 ppm.

-

Terminal Methyl Protons: The three protons of the terminal methyl group will appear as a triplet at approximately δ 0.9 ppm.

-

-

¹³C NMR:

-

Carbonyl Carbon: A characteristic signal for the ketone carbonyl carbon is expected in the highly deshielded region of the spectrum, typically around δ 198-202 ppm.

-

Aromatic Carbons: Signals for the carbons of the phenyl ring will appear in the range of δ 128-138 ppm.

-

Aliphatic Carbons: The carbons of the long alkyl chain will resonate in the upfield region, generally between δ 14 and 40 ppm.

-

2.2.3 Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an essential technique for assessing the purity of Heptadecanophenone and confirming its molecular weight.[6]

-

Gas Chromatography (GC): A single, sharp peak is expected under appropriate chromatographic conditions, indicating the presence of a pure compound.[7] The retention time will be characteristic of Heptadecanophenone under the specific GC method parameters.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of Heptadecanophenone (m/z = 330.55). Characteristic fragmentation patterns for aryl ketones, such as alpha-cleavage, would further support the structural assignment.

Part 3: Potential Applications in Drug Development

While specific biological activities for Heptadecanophenone are not extensively documented, its structural features suggest several promising avenues for investigation in the field of drug discovery and development.

Role as a Synthetic Intermediate

The phenyl ketone moiety in Heptadecanophenone is a versatile functional group that can be readily transformed into other functionalities, making it a valuable intermediate in the synthesis of more complex molecules.[8] For instance, the ketone can be reduced to a secondary alcohol, which can then be further functionalized.

Diagram of Potential Synthetic Transformations of Heptadecanophenone

Caption: Potential synthetic utility of Heptadecanophenone as a precursor to other functionalized molecules.

Exploration of Biological Activity

Phenyl ketone derivatives have demonstrated a wide range of pharmacological activities, including hepatoprotective, anti-inflammatory, antimicrobial, and anticancer properties.[9] The long aliphatic chain in Heptadecanophenone could enhance its lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets. Further research is warranted to evaluate the biological activity of Heptadecanophenone in various disease models.

Application in Drug Delivery Systems

The lipophilic nature of Heptadecanophenone suggests its potential use as a component in lipid-based drug delivery systems, such as solid lipid nanoparticles (SLNs) or liposomes. These systems can improve the solubility and bioavailability of poorly water-soluble drugs. The long alkyl chain could serve as a lipid anchor, while the phenyl ketone group offers a site for further chemical modification to attach drugs or targeting ligands.

Conclusion

Heptadecanophenone is a well-defined chemical entity with established synthetic routes and clear analytical characterization methods. While its direct applications in drug development are still under exploration, its structural features as a long-chain aryl ketone make it a molecule of significant interest. As a versatile synthetic intermediate and a potential scaffold for the design of novel bioactive compounds, Heptadecanophenone holds promise for future research in medicinal chemistry and pharmaceutical sciences. This guide provides a solid foundation for researchers and drug development professionals to understand and utilize this intriguing molecule in their scientific endeavors.

References

-

Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

ChemTube3D. (n.d.). Friedel-Crafts Acylation of Benzene. Retrieved from [Link]

- Poole, C. F. (2015). Aldehydes and Ketones: Gas Chromatography. In Encyclopedia of Analytical Science (Third Edition, pp. 55-62).

- Rees, D. C., et al. (2018). Organic synthesis provides opportunities to transform drug discovery.

- Afrin, S., et al. (2020). Phenyl ketone derivatives as potential therapeutic agents: A review. European Journal of Medicinal Chemistry, 208, 112839.

Sources

- 1. Heptadecanophenone | 128189-46-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Friedel-Crafts Acylation [organic-chemistry.org]

- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Organic synthesis provides opportunities to transform drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD via Modulating Oxidoreductase Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of Heptadecanophenone for Researchers, Scientists, and Drug Development Professionals

Abstract

Heptadecanophenone, a long-chain aromatic ketone, presents unique physicochemical characteristics that are of significant interest in various research and development sectors, including pharmaceuticals and material science. Its molecular structure, featuring a polar carbonyl group and a long nonpolar alkyl chain attached to a phenyl ring, dictates its behavior in different solvent systems and its susceptibility to degradation under various stress conditions. This technical guide provides a comprehensive overview of the solubility and stability of heptadecanophenone. In the absence of extensive empirical data for this specific molecule, this guide synthesizes foundational principles of physical organic chemistry with data from analogous long-chain ketones to provide a predictive framework for its behavior. Detailed experimental protocols for determining its solubility and assessing its stability are also presented to empower researchers in their laboratory investigations.

Introduction to Heptadecanophenone

Heptadecanophenone (CAS RN: 128189-46-8) is an organic compound characterized by a seventeen-carbon alkyl chain and a phenyl ketone group.[1][2] This structure imparts a significant hydrophobic character to the molecule, while the ketone's carbonyl group provides a site for polar interactions. Understanding the interplay of these structural features is crucial for its application in areas where solubility and stability are critical parameters for performance and shelf-life. This guide will delve into these properties, offering both theoretical understanding and practical methodologies for their assessment.

Physicochemical Properties of Heptadecanophenone

While specific, experimentally-derived physicochemical data for heptadecanophenone is not extensively available in the public domain, we can infer its properties based on its structure and comparison with related long-chain ketones and its constituent parts, such as heptadecane.

Table 1: Predicted Physicochemical Properties of Heptadecanophenone

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C23H38O | Based on chemical structure. |

| Molecular Weight | 346.55 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white crystalline solid | Typical for long-chain ketones at room temperature. Heptadecane has a melting point of 21.1 to 22.9 °C.[3] |

| Melting Point | Moderately high | The long alkyl chain and aromatic ring will lead to significant van der Waals forces and potential for crystalline packing, resulting in a higher melting point than shorter-chain ketones. For comparison, 1-heptadecanol has a melting point of 51-55 °C and heptadecanoic acid has a melting point of 59-61 °C.[4][5] |

| Boiling Point | High | Expected to be high due to the large molecular weight and strong intermolecular forces. Heptadecane has a boiling point of 301.9 °C.[3] |

| LogP (Octanol/Water Partition Coefficient) | High (> 7) | The long C17 alkyl chain will dominate the molecule's character, making it highly lipophilic and practically insoluble in water. The estimated LogP for 1-heptadecanol is 7.462.[4] |

Solubility Profile of Heptadecanophenone

The solubility of a compound is governed by the principle of "like dissolves like," where substances with similar polarities tend to be miscible.[6] Heptadecanophenone's predominantly nonpolar structure dictates its solubility profile.

Qualitative Solubility

Due to its long alkyl chain, heptadecanophenone is expected to be readily soluble in nonpolar organic solvents and poorly soluble in polar solvents.

Table 2: Predicted Qualitative Solubility of Heptadecanophenone

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | High | The long alkyl chain of heptadecanophenone will have strong van der Waals interactions with these solvents. |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | High | The phenyl group of heptadecanophenone will interact favorably with the aromatic rings of these solvents. |

| Chlorinated Solvents | Dichloromethane, Chloroform | High | These solvents have the ability to dissolve a wide range of organic compounds. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High | Ethers can solvate both nonpolar and moderately polar compounds. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate | While "like dissolves like" would suggest good solubility, the overall nonpolar character of heptadecanophenone may be better matched with less polar solvents. |

| Alcohols | Methanol, Ethanol | Low | The polarity of the hydroxyl group in alcohols makes them less suitable for solvating the long nonpolar chain of heptadecanophenone. Solubility is expected to decrease with increasing alcohol polarity. |

| Water | - | Very Low / Insoluble | The large hydrophobic structure of heptadecanophenone will prevent it from forming significant hydrogen bonds with water molecules.[7][8] |

| Aprotic Polar Solvents | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | Low to Moderate | These solvents are highly polar and may not effectively solvate the long alkyl chain. |

Experimental Determination of Solubility

To obtain quantitative solubility data, a systematic experimental approach is necessary. The shake-flask method is a widely accepted technique for determining equilibrium solubility.

Experimental Protocol: Shake-Flask Method for Solubility Determination

-

Preparation: Add an excess amount of heptadecanophenone to a series of vials, each containing a different solvent of interest.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed until a clear separation of the saturated solution from the excess solid is observed. Centrifugation can be used to facilitate this process.

-

Sampling and Dilution: Carefully withdraw an aliquot of the supernatant (the saturated solution) and dilute it with a suitable solvent to a concentration within the analytical method's linear range.

-

Quantification: Analyze the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of dissolved heptadecanophenone.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor.

Stability Characteristics of Heptadecanophenone

Assessing the stability of a compound is crucial for determining its shelf-life and identifying potential degradation products.[9] Stability studies typically involve subjecting the compound to a range of stress conditions, including heat, humidity, light, and different pH levels.[10]

Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify the likely degradation products and establish the degradation pathways of a drug substance.[9][10] These studies are essential for developing stability-indicating analytical methods.

Diagram: Experimental Workflow for Solubility and Stability Testing

Caption: Workflow for assessing the solubility and stability of Heptadecanophenone.

Predicted Stability Profile

-

Thermal Stability: Ketones are generally considered to be relatively stable to heat.[11] However, at elevated temperatures, degradation may occur, potentially through pathways involving the alkyl chain or the aromatic ring.[10]

-

pH Stability (Hydrolysis): The ketone functional group is generally stable to hydrolysis under neutral and moderately acidic or basic conditions. Under strongly acidic or basic conditions, reactions involving the enol or enolate form may occur, but cleavage of the carbon skeleton is unlikely without harsh reagents.

-

Oxidative Stability: The benzylic protons alpha to the carbonyl group could be susceptible to oxidation, potentially leading to the formation of hydroperoxides, alcohols, or dicarbonyl compounds.[12]

-

Photostability: Aromatic ketones can absorb UV light, which may lead to photochemical reactions. Potential degradation pathways include Norrish Type I (alpha-cleavage) and Type II (intramolecular hydrogen abstraction) reactions, depending on the specific structure and the presence of abstractable hydrogen atoms on the alkyl chain.

Experimental Protocol: Forced Degradation Studies

-

Acid and Base Hydrolysis: Dissolve heptadecanophenone in a suitable solvent and treat with solutions of varying pH (e.g., 0.1 M HCl, 0.1 M NaOH) at elevated temperatures (e.g., 60 °C).

-

Oxidation: Expose a solution of heptadecanophenone to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H2O2), at room temperature.

-

Thermal Degradation: Store solid heptadecanophenone and its solution at elevated temperatures (e.g., 60-80 °C) with and without humidity.

-

Photolytic Degradation: Expose a solution of heptadecanophenone to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[9]

-